molecular formula C11H21N B12930937 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine

Cat. No.: B12930937
M. Wt: 167.29 g/mol
InChI Key: GRUXZZLZJDSZEO-UHFFFAOYSA-N
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Description

1-(7,7-Dimethylbicyclo[221]heptan-1-yl)-N-methylmethanamine is a bicyclic amine compound with a unique structure It is characterized by a bicyclo[221]heptane ring system with two methyl groups at the 7-position and a methylamine group attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine typically involves the reaction of camphene with methylamine. . The reaction conditions generally require room temperature and a controlled environment to ensure the desired product is obtained with high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(7,7-Dimethylbicyclo[2.2.1]heptan-1-yl)-N-methylmethanamine is unique due to its specific amine functional group and the presence of the bicyclic ring system. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

1-(7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)-N-methylmethanamine

InChI

InChI=1S/C11H21N/c1-10(2)9-4-6-11(10,7-5-9)8-12-3/h9,12H,4-8H2,1-3H3

InChI Key

GRUXZZLZJDSZEO-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CC2)CNC)C

Origin of Product

United States

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